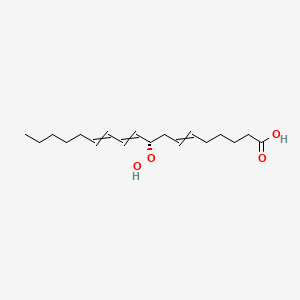
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid is a hydroperoxide derivative of linoleic acid, an essential fatty acid. This compound is part of the oxylipin family, which are oxygenated derivatives of fatty acids. Oxylipins play significant roles in various biological processes, including inflammation and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxide derivatives. The reaction conditions often include a controlled environment with specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. These processes utilize genetically engineered microorganisms that express lipoxygenase enzymes. The microorganisms are cultured in bioreactors under optimal conditions to produce the desired hydroperoxide in large quantities.
Chemical Reactions Analysis
Types of Reactions
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary products such as aldehydes and ketones.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products
Aldehydes and Ketones: Resulting from further oxidation.
Hydroxyl Derivatives: Formed through reduction.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation mechanisms and reaction kinetics.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the production of bio-based materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors are involved in regulating gene expression related to inflammation and metabolism. The compound’s hydroperoxide group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
(9S)-9-hydroxyoctadeca-10,12-dienoic acid: A hydroxyl derivative with similar biological activities.
(13S)-hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxide derivative with distinct biological roles.
(9R)-9-hydroperoxyoctadeca-6,10,12-trienoic acid: The enantiomer of (9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid with different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple conjugated double bonds. These structural features contribute to its distinct reactivity and biological functions compared to other similar compounds.
Properties
CAS No. |
254759-92-7 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(9S)-9-hydroperoxyoctadeca-6,10,12-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8-9,11-12,14,17,21H,2-5,7,10,13,15-16H2,1H3,(H,19,20)/t17-/m1/s1 |
InChI Key |
XNLHLEJXKYBHSD-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCC=CC=C[C@H](CC=CCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
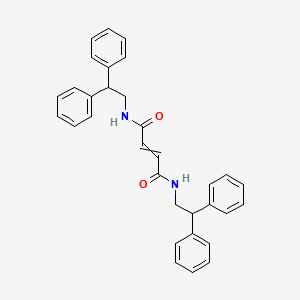
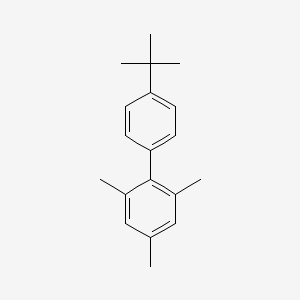
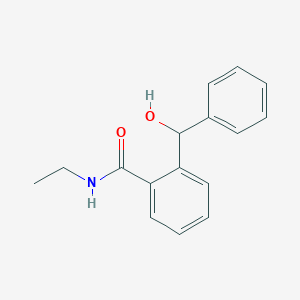
ethanenitrile](/img/structure/B14237737.png)
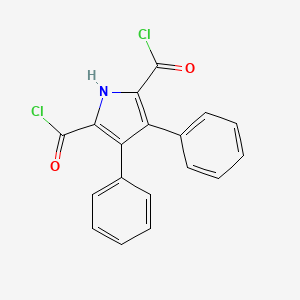
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
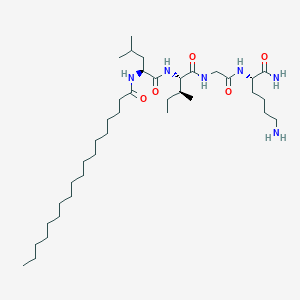
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
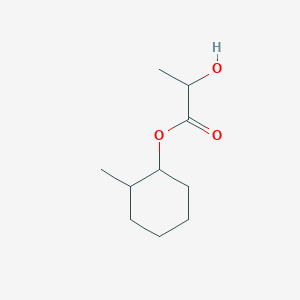
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
